
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases and to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a potential therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide for lab experiments is its low toxicity profile, which makes it safe to use in cell culture and animal studies. Additionally, it is relatively easy to synthesize and has been optimized to yield high purity and high yields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. One area of research is to further elucidate its mechanism of action and to optimize its use as a therapeutic agent for inflammatory diseases and cancer. Additionally, there is potential for the development of novel analogs of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide with improved efficacy and selectivity. Finally, there is potential for the development of new methods for the synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide involves the reaction of 3-phenylpropylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide. This synthesis method has been optimized to yield high purity and high yields of the compound.
Aplicaciones Científicas De Investigación
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been tested as a potential treatment for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been shown to have potential anticancer activity and has been tested as a potential treatment for various types of cancer.
Propiedades
Nombre del producto |
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
3-methyl-4-nitro-N-(3-phenylpropyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-13-12-15(9-10-16(13)19(21)22)17(20)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) |
Clave InChI |
FIJSXSHCVWHKNE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



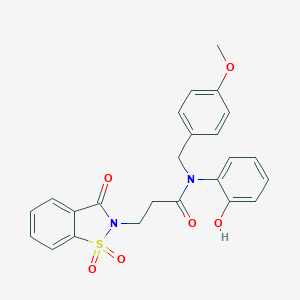
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
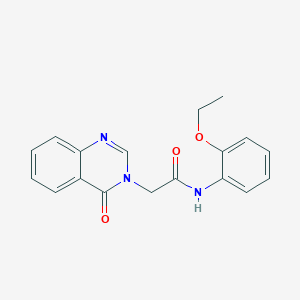
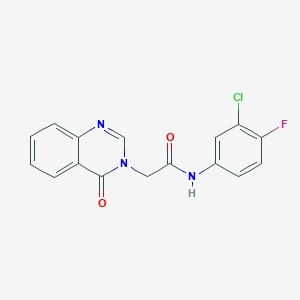
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
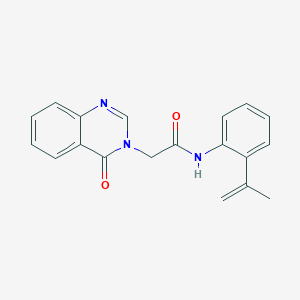
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
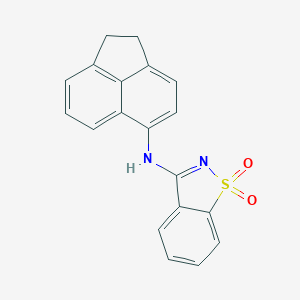
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
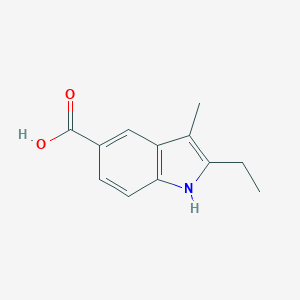
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)